molecular formula C8H4BrF3O B2732093 1-(6-Bromo-2,3,4-trifluorophenyl)ethanone CAS No. 1509119-02-1

1-(6-Bromo-2,3,4-trifluorophenyl)ethanone

Cat. No.: B2732093
CAS No.: 1509119-02-1
M. Wt: 253.018
InChI Key: PBCGQELTTXIKEA-UHFFFAOYSA-N
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Description

1-(6-Bromo-2,3,4-trifluorophenyl)ethanone is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-2,3,4-trifluorophenyl)ethanone can be synthesized through various methods, including:

    Fluorination: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide under specific conditions.

    Ketone Formation: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and fluorination processes, followed by purification steps to ensure high purity of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(6-Bromo-2,3,4-trifluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(6-Bromo-2,3,4-trifluorophenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-trifluoromethylphenyl)ethanone
  • 1-(3-Bromo-2,4,5-trifluorophenyl)ethanone
  • 1-(4-Bromo-2,3,5-trifluorophenyl)ethanone

Properties

IUPAC Name

1-(6-bromo-2,3,4-trifluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c1-3(13)6-4(9)2-5(10)7(11)8(6)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCGQELTTXIKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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